![molecular formula C₂₀H₂₄N₂O₃ B1140781 (R)-[(2S,5R)-5-Ethenyl-1-oxido-1-azoniabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol CAS No. 109906-48-1](/img/structure/B1140781.png)

(R)-[(2S,5R)-5-Ethenyl-1-oxido-1-azoniabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

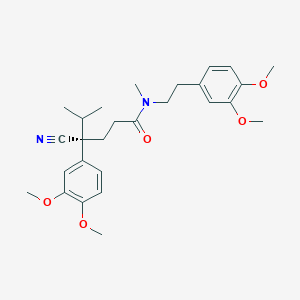

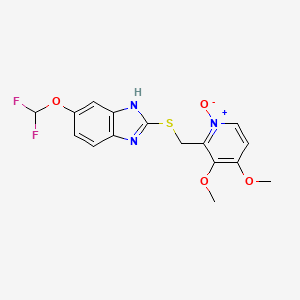

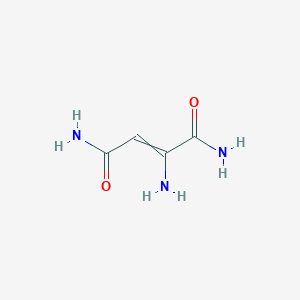

The compound “®-[(2S,5R)-5-Ethenyl-1-oxido-1-azoniabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol” is a cinchona alkaloid . It is also known as “®-Quinolin-4-yl ((1S,2S,4S,5R)-5-vinylquinuclidin-2-yl)methanol dihydrochloride” in English .

Synthesis Analysis

The synthesis of a similar compound, “®-(6-Methoxyquinolin-4-yl)[(1S,2S,4S,5R)-5-vinylquinuclidin-2-yl]methanol”, has been reported . The compound was synthesized by reacting sodium tetraphenyl borate with quinine in deionized water at room temperature through an ion-pair reaction .科学的研究の応用

Application in Medicinal Chemistry

Quinine N-Oxide has been used in the development of drugs against infectious diseases and cancer . It has been used since the middle of the last century as food additives to improve animal growth . However, their use as antibacterial agents led to an interest in investigating their mechanism of action, discovering that this heterocycle can cause DNA damage .

Application in Antimalarial Treatment

Quinine has long been used as an antimalarial drug . The amine group at N-1 quinuclidine ring of quinine could be oxidized to quinine-N-oxide which could decrease basicity of the amine in the molecule . Quinine-N-oxide have been previously reported as a product from the biotransformation of quinine in Microsporum gypseum and as a unique metabolite isolated from endophytic fungi, Xylaria sp which hosted in Cinchona plant .

Application in Anti-arrhythmic Treatment

Quinine, which is oxidized at the nitrogen of quinuclidin ring, is also a potential asymmetric catalyst . This metabolite is produced from the biotransformation of quinine in Cinchona pubescens by endophytic fungi, Xylaria sp . It is ineffective in treating malaria but has a prominent anti-arrhythmic effect, which was used to treat arrhythmia in clinical .

Application in Enhancing Drug Toxicity

Due to their activity in enhancing drug toxicity, the one electron reducing enzymes might be used in the design of bioreductive chemotherapeutic agents .

Application in Synthesis of Functionalized Pyridines and Quinolines

Quinine N-Oxide has been used in the synthesis of C2-functionalized pyridines and quinolines . This process involves treating readily available N-oxides with various reagents under appropriate activation conditions . The synthetic methods for introducing functional groups at the C2 position of pyridines and quinolines have been comprehensively documented . This work highlights recent developments in the C2-functionalization of pyridine and quinoline N-oxides and addresses both the mechanisms and regioselectivity of the reactions .

Application in Direct C–H Alkenylation of Quinoline N-Oxides

The direct C–H alkenylation of quinine N-oxides is a suitable method for the formation of novel quinolines . This method allows the incorporation of pharmacologically relevant functional groups into quinolines, which cannot be prepared using conventional methods .

Application in Dyeing Industry

Quinone dyes, which include Quinine N-Oxide, have been used for various applications, such as histological staining, rust prevention on metal surfaces, and increasing the conversion efficiency of solar cells . They have also found use as sensors, pH indicators, pigments, inks and dyes for leather, wood, medicine, food, and textiles . Due to their antioxidant activity, they improve general health conditions .

Application in Energy Storage

Quinones, including Quinine N-Oxide, have been used in the development of bio-based supercapacitors . These supercapacitors have great potential for use in electric vehicles, portable electronics, and for grid frequency modulation . The pseudocapacitance provided by the quinone moieties in lignin and its derivatives has been utilized in these energy storage devices .

特性

IUPAC Name |

(R)-[(2S,5R)-5-ethenyl-1-oxido-1-azoniabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24N2O3/c1-3-13-12-22(24)9-7-14(13)10-19(22)20(23)16-6-8-21-18-5-4-15(25-2)11-17(16)18/h3-6,8,11,13-14,19-20,23H,1,7,9-10,12H2,2H3/t13-,14?,19-,20+,22?/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVDIZKMXQMCCAA-RMWGNABNSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=CN=C2C=C1)C(C3CC4CC[N+]3(CC4C=C)[O-])O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC2=C(C=CN=C2C=C1)[C@H]([C@@H]3CC4CC[N+]3(C[C@@H]4C=C)[O-])O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(R)-[(2S,5R)-5-Ethenyl-1-oxido-1-azoniabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(8R,9S,13S,14S,17S)-16,16,17-Trideuterio-13-methyl-6,7,8,9,11,12,14,15-octahydrocyclopenta[a]phenanthrene-3,4,17-triol](/img/structure/B1140699.png)

![Ethyl N-Benzyloxycarbonyl-3-[(2R)-piperidinyl)]-2(E)-propenoate](/img/structure/B1140703.png)

![[4-Acetamido-2-(bromomethyl)-6-methoxyoxan-3-yl] benzoate](/img/structure/B1140709.png)